1-(Azulen-1-yl)-2-chloropropan-1-one
Description
1-(Azulen-1-yl)-2-chloropropan-1-one is an azulene-derived ketone featuring a chlorinated propanone moiety at the azulen-1-yl position. Azulene, a non-alternant bicyclic aromatic hydrocarbon, confers unique electronic properties due to its polarizable π-system, making its derivatives valuable in materials science, pharmaceuticals, and organic synthesis. This compound is synthesized via oxidative cleavage of C–C bonds in N-sulfonyl enamides under air and natural sunlight, as demonstrated in a copper- and rhodium-catalyzed tandem cycloaddition and arylation process . Its structural distinctiveness lies in the electron-withdrawing carbonyl and chloro groups, which modulate reactivity and stability compared to simpler azulene derivatives.
Properties
CAS No. |
198963-40-5 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 |
IUPAC Name |
1-azulen-1-yl-2-chloropropan-1-one |
InChI |
InChI=1S/C13H11ClO/c1-9(14)13(15)12-8-7-10-5-3-2-4-6-11(10)12/h2-9H,1H3 |
InChI Key |
GUBSHVZBENRGMH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=C2C=CC=CC=C2C=C1)Cl |
Synonyms |
1-Propanone, 1-(1-azulenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(2Z)-1-(4-Chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one
- Structural Differences: Incorporates a chalcone backbone (α,β-unsaturated ketone) and a guaiazulene-derived azulene moiety. The extended conjugation enhances anti-inflammatory activity compared to 1-(Azulen-1-yl)-2-chloropropan-1-one, which lacks an enone system.
- Synthetic Route : Electrophilic azo coupling under radical conditions, though with lower efficiency than the oxidative cleavage method used for this compound .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
- Structural Differences : Replaces azulene with a chlorothiophene ring, reducing aromatic stabilization but increasing electrophilicity.
- Reactivity : The thiophene sulfur enhances nucleophilic substitution kinetics compared to azulene’s carbocyclic system .
Azulen-1-yl Diazenes and Imines
1-(Azulen-1-yl)-2-heteroaromatic Diazenes
- Electronic Properties: Exhibit push-pull electronic effects, where azulene acts as an electron donor and the heteroaromatic group (e.g., pyridine) as an acceptor. This contrasts with this compound, where the chloro group is electron-withdrawing but lacks π-conjugation .
- Applications : Used in optoelectronics due to tunable absorption spectra, unlike the ketone derivative, which is primarily explored for synthetic utility .
Azulen-1-yl Imines (Schiff Bases)
- Synthesis: Derived from 1-aminoazulenes or azulene-1-carbaldehyde, contrasting with the propanone-based synthesis of this compound .
- Stability : Imines are prone to hydrolysis under acidic conditions, whereas the chloro-ketone derivative exhibits greater stability in aqueous media .
Chlorinated Propanone Derivatives
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one
- Structural Similarities: Shares the chloropropanone backbone but replaces azulene with a phenylhydrazone group.
- Reactivity : The hydrazone moiety enables cyclization reactions, unlike the azulene derivative’s propensity for electrophilic substitution .
Key Research Findings and Gaps
Synthetic Efficiency : The tandem catalytic method for this compound outperforms traditional azo coupling in yield and substrate scope .
Bioactivity Potential: While chalcone-azulene hybrids show anti-inflammatory activity, this compound remains undercharacterized in biological assays .
Electronic Tunability : Azulen-1-yl diazenes offer greater modularity for optoelectronic applications than the chloro-ketone derivative .
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